2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid

Catalog No.
S6675519
CAS No.
1258622-28-4
M.F
C12H9ClN2O2
M. Wt
248.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic ac...

CAS Number

1258622-28-4

Product Name

2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid

IUPAC Name

2-amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

InChI

InChI=1S/C12H9ClN2O2/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17)

InChI Key

KGIOKQNAJKVBOV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)N)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)N)C(=O)O
  • Nicotinic Acid Analogue

    2-A-5-CPN bears structural similarity to nicotinic acid, a vitamin B3 precursor. Researchers might explore if 2-A-5-CPN exhibits similar biological properties or interacts with nicotinic acid receptors ().

  • Ligand Design

    The presence of the amine and carboxylic acid functional groups suggests potential for 2-A-5-CPN to act as a ligand for various biological targets. Researchers might investigate its binding affinity to enzymes or receptors involved in specific physiological processes (").

  • Derivatization Studies

    2-A-5-CPN could serve as a starting material for the synthesis of more complex molecules with potential biological activity. Researchers might explore chemical modifications to the molecule to enhance its interaction with specific targets ().

2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid is a chemical compound characterized by its molecular formula C12H10ClN2O2C_{12}H_{10}ClN_2O_2 and a molar mass of approximately 240.67 g/mol. This compound features a pyridine ring substituted with an amino group and a chlorophenyl group, making it a member of the pyridine carboxylic acids family. The compound is known for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. Its physical properties include a melting point of around 195-197 °C and a density of 1.577 g/cm³ at 20 °C .

The reactivity of 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid can be attributed to the presence of functional groups that allow for various chemical transformations. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, leading to salt formation with bases.
  • Nucleophilic Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions, facilitating the introduction of different substituents.
  • Condensation Reactions: The amino group can participate in condensation reactions, forming amides or other derivatives.

These reactions make the compound versatile for synthetic applications in organic chemistry.

Research indicates that 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent and as a precursor for compounds with antibacterial properties. The presence of the amino and carboxylic acid functional groups is believed to contribute to its bioactivity by enabling interactions with biological targets such as enzymes and receptors .

Several synthetic pathways have been developed for the preparation of 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid:

  • Pyridine Ring Functionalization: Starting from commercially available pyridine derivatives, chlorination followed by amination can yield the target compound.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts allows for the introduction of the carboxylic acid group onto the pyridine ring.
  • Multi-step Synthesis: A combination of electrophilic aromatic substitution and subsequent functional group transformations can also be employed to synthesize this compound from simpler precursors.

These methods highlight the compound's accessibility for research and industrial applications.

The primary applications of 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid include:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceutical agents.
  • Research Chemicals: Utilized in laboratory settings for the development of new compounds with desired biological activities.
  • Agrochemical Production: Potential use in developing herbicides or pesticides due to its structural features that may interact with plant biochemistry .

Interaction studies involving 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact effectively with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications. Further research is necessary to elucidate these interactions fully and determine their implications in drug design .

Several compounds share structural similarities with 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid, including:

Compound NameMolecular FormulaUnique Features
2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acidC12H10ClN2O2C_{12}H_{10}ClN_2O_2Substituted at para position
6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acidC12H10ClN2O2C_{12}H_{10}ClN_2O_2Different nitrogen positioning
2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acidC13H9ClN2O4C_{13}H_{9}ClN_2O_4Additional carboxyl group

These compounds exhibit variations in their substitution patterns, which can influence their biological activity and chemical reactivity. The unique arrangement of functional groups in 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid sets it apart, potentially leading to distinct pharmacological profiles compared to its analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

248.0352552 g/mol

Monoisotopic Mass

248.0352552 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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